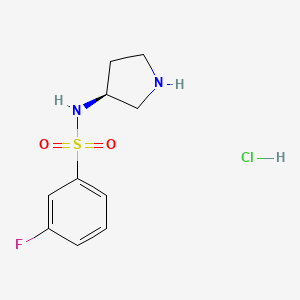

(S)-3-Fluoro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

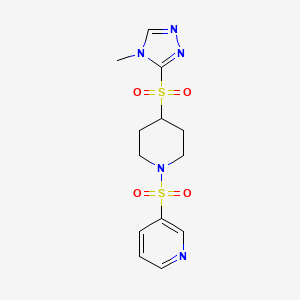

“(S)-3-Fluoro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a benzenesulfonamide group, which is an organic compound containing a sulfonamide group that is S-linked to a benzene ring .

Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “this compound” is not available in the retrieved information.Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring and a benzenesulfonamide group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation for Peripheral Benzodiazepine Receptor Study

A study involved the synthesis and biological evaluation of substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, aiming to investigate the peripheral benzodiazepine receptors (PBRs) using positron emission tomography. The fluoroethoxy and fluoropropoxy substituted derivatives were synthesized from their p-toluenesulfonyl precursors and showed high in vitro affinity and selectivity for PBRs compared with central benzodiazepine receptors (CBRs). This research indicates the potential of these compounds for imaging PBR expression in neurodegenerative disorders (Fookes et al., 2008).

Discovery and Optimization for GPR119 Agonists

Another study focused on the discovery and optimization of novel GPR119 agonists, where the modification of the pyridylphthalimide motif with specific substituents, including a 6-fluoro substitution on the central phenyl ring, resulted in a potent and metabolically stable compound. This work highlights the utility of (S)-3-Fluoro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride in developing therapeutic agents targeting metabolic disorders (Yu et al., 2014).

Inhibitors for Human Carbonic Anhydrase

Research on chlorinated pyrrolidinone-bearing benzenesulfonamides as human carbonic anhydrase inhibitors demonstrated the synthesis of novel compounds with significant affinity and selectivity against cancer-related carbonic anhydrase IX. This study contributes to the development of selective inhibitors for therapeutic applications in treating cancer (Balandis et al., 2020).

Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide

A study on the synthesis, characterization, and antimicrobial activity of N-pyridin-3-yl-benzenesulfonamide revealed its significant antimicrobial properties against various bacterial strains, offering insights into the potential of sulfonamide derivatives in developing new antimicrobial agents (Ijuomah et al., 2022).

Zukünftige Richtungen

The future directions in the research and development of compounds like “(S)-3-Fluoro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride” could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by modifying the physicochemical parameters and exploring the pharmacophore space more efficiently .

Eigenschaften

IUPAC Name |

3-fluoro-N-[(3S)-pyrrolidin-3-yl]benzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O2S.ClH/c11-8-2-1-3-10(6-8)16(14,15)13-9-4-5-12-7-9;/h1-3,6,9,12-13H,4-5,7H2;1H/t9-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUWIMKKPWSHHY-FVGYRXGTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NS(=O)(=O)C2=CC=CC(=C2)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1NS(=O)(=O)C2=CC=CC(=C2)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClFN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(7-cyclopentyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetate](/img/structure/B2960049.png)

![2-(Dicyclohexylphosphino)-N,N-dimethyl[1,1-biphenyl]-4-amine](/img/no-structure.png)

![N-(5-methoxy-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine](/img/structure/B2960052.png)

![N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B2960053.png)

![3-(2-(4-Methoxyphenylamino)benzo[d]ozazol-5-yl)propanoic acid HCl](/img/structure/B2960054.png)

![(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2960064.png)

![7-(thiophen-2-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid](/img/structure/B2960066.png)

![2-methyl-4-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}phenyl)-1,3-oxazole](/img/structure/B2960067.png)

![N-[3-(benzyloxy)pyridin-2-yl]benzenesulfonamide](/img/structure/B2960070.png)